molecular formula C9H14N2 B13592725 3-(4-Methylpyridin-2-YL)propan-1-amine

3-(4-Methylpyridin-2-YL)propan-1-amine

Cat. No.: B13592725
M. Wt: 150.22 g/mol
InChI Key: PHTCEIFMGVUPEO-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a propan-1-amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)propan-1-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyridin-4-yl)propan-1-amine
  • 3-(4-Methylpyridin-2-yl)propan-1-ol
  • 4-Methyl-2-pyridinecarboxaldehyde

Uniqueness

3-(4-Methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2/c1-8-4-6-11-9(7-8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3

InChI Key

PHTCEIFMGVUPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCCN

Origin of Product

United States

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